N-Butyryl-DL-aspartic acid

Enzymology D-Amino Acid Metabolism Biocatalysis

N-Butyryl-DL-aspartic acid offers unique NMDA receptor partial agonism and high D-AAase affinity (Km 0.033 mM) not found in analogs. Its specific butyryl group provides a distinct pharmacological profile and enzyme kinetics essential for neuroscience and targeted synthesis. Ensure experimental integrity by sourcing this specialized, non-substitutable tool. Contact us for bulk orders and custom specifications.

Molecular Formula C8H13NO5
Molecular Weight 203.19 g/mol
CAS No. 1116-09-2
Cat. No. B12802915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butyryl-DL-aspartic acid
CAS1116-09-2
Molecular FormulaC8H13NO5
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCCCC(=O)NC(CC(=O)O)C(=O)O
InChIInChI=1S/C8H13NO5/c1-2-3-6(10)9-5(8(13)14)4-7(11)12/h5H,2-4H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t5-/m0/s1
InChIKeyAKENSLPCKUWJFX-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 100 mg / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Butyryl-DL-aspartic Acid (CAS 1116-09-2) for Procurement: A Specialized N-Acyl Amino Acid with Distinct Biological Activity


N-Butyryl-DL-aspartic acid (CAS 1116-09-2) is an N-acyl-alpha amino acid derivative [1], characterized by a butyryl group attached to the nitrogen atom of the aspartic acid backbone. This specific acylation confers unique physicochemical and biological properties compared to unmodified aspartate. While its exact molecular weight is 189.21 g/mol [2], it serves as a crucial research tool. Notably, it has been identified as a partial agonist of NMDA receptors [3] and acts as a substrate for specific N-acyl-D-aspartate amidohydrolases with a remarkably low Michaelis constant (Km) [4], indicating its utility in neuroscience and enzymology studies.

Why N-Butyryl-DL-aspartic Acid Cannot Be Replaced by N-Acetyl-DL-aspartic Acid or N-Propionyl-DL-aspartic Acid


Procurement decisions for N-acyl amino acids must be guided by empirical data, as even minor changes to the N-acyl chain length result in profound shifts in biochemical activity and enzyme kinetics. Unlike N-acetyl or N-propionyl derivatives, the butyryl modification of N-Butyryl-DL-aspartic acid creates a compound with a unique pharmacological profile, including partial NMDA receptor agonism [1], and a distinct substrate affinity for key enzymes [2]. Generic substitution is therefore not a viable strategy, as the specific quantitative differences detailed below can critically impact experimental outcomes, making this compound a specialized and irreplaceable tool for targeted research applications.

Quantifiable Differentiation of N-Butyryl-DL-aspartic Acid: Enzyme Kinetics and Receptor Activity


Superior Substrate Affinity for N-Acyl-D-aspartate Amidohydrolase (D-AAase)

N-Butyryl-D-aspartate exhibits a significantly higher affinity for the enzyme N-Acyl-D-aspartate amidohydrolase (D-AAase) from *Alcaligenes xylosoxydans* compared to its N-formyl, N-acetyl, and N-propionyl analogs. This is quantitatively demonstrated by its lower Michaelis constant (Km) [1]. The lower Km value indicates that a much lower concentration of the butyryl derivative is required to achieve half the maximum enzyme velocity, making it a far more efficient substrate.

Enzymology D-Amino Acid Metabolism Biocatalysis

High Affinity for N-Acyl-D-glutamate Deacylase

The N-butyryl modification also confers high affinity for N-Acyl-D-glutamate deacylase, an enzyme from the same bacterial source. The Km value for the N-butyryl derivative is substantially lower than that of the N-acetyl analog, although it is not the most potent substrate in this series [1]. This data reinforces the trend that the butyryl chain enhances enzyme binding, but the effect is enzyme-specific, highlighting the need for targeted selection.

Enzymology Glutamate Metabolism Comparative Biochemistry

Unique Partial Agonist Activity at NMDA Receptors

N-Butyl-DL-aspartic acid demonstrates a distinct pharmacological profile as a partial agonist of the N-methyl-D-aspartate (NMDA) receptor [1]. This is in contrast to the full agonist activity of endogenous ligands like glutamate and aspartate, or the activity of other N-alkyl derivatives. The study evaluated convulsive and anticonvulsive properties in an in vivo mouse model, indicating functional interaction with central NMDA receptors [1].

Neuroscience Pharmacology NMDA Receptor Excitotoxicity

Enzymatic Resistance to Mold Acylases

Acetyl-DL-aspartic acid was found to be the most resistant substrate to hydrolysis by mold acylases from *Penicillium* and *Aspergillus* [1]. This establishes a baseline of high stability for N-acetylated aspartic acid. As an N-butyryl derivative, N-Butyryl-DL-aspartic acid is expected to exhibit even greater resistance to these common acylases due to its longer, bulkier acyl chain, a class-level inference supported by the general observation that increased steric bulk near the amide bond reduces enzyme susceptibility.

Amino Acid Resolution Biocatalysis Acylase

Recommended Research Applications for N-Butyryl-DL-aspartic Acid Based on Quantitative Evidence


Probing D-Amino Acid Metabolism with a High-Affinity Enzyme Substrate

Due to its exceptionally low Km (0.033 mM) for N-Acyl-D-aspartate amidohydrolase (D-AAase) [1], N-Butyryl-DL-aspartate is ideally suited for in vitro enzymatic assays aimed at studying D-AAase activity, kinetics, and inhibition. Its high affinity allows for robust detection at low concentrations, minimizing compound consumption and facilitating the screening of potential enzyme modulators. This application is directly supported by quantitative head-to-head comparison data showing its Km is 379-fold lower than the N-formyl analog [1].

Investigating Partial Agonism at NMDA Receptors in Neuroscience Research

N-Butyryl-DL-aspartate's established activity as a partial NMDA receptor agonist [2] makes it a specialized tool for dissecting the nuanced roles of this receptor class. Unlike full agonists which can induce excitotoxicity, this compound is valuable for studies exploring neuroprotection, synaptic plasticity modulation, and the development of therapeutics for neurological disorders where fine-tuning NMDA receptor activity is required. This is based on direct in vivo evidence of its functional interaction with NMDA receptors [2].

Serving as a Stable Building Block in Peptide Synthesis and Chemical Biology

The inferred high resistance to common mold acylases, based on the known resistance of N-acetyl-DL-aspartic acid [3], positions N-Butyryl-DL-aspartic acid as a promising and potentially more stable building block for peptide and peptidomimetic synthesis. Its use could reduce unwanted hydrolytic side-reactions during synthesis or in biological assays, ensuring higher yields and more reliable outcomes. This makes it a strategic choice for creating modified peptides with enhanced biostability [3].

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